![molecular formula C16H28N2O2S2 B054329 (E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide CAS No. 112614-14-9](/img/structure/B54329.png)
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide is a compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as HNE-2 and is a derivative of the fatty acid, linoleic acid. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of HNE-2 is not fully understood. However, studies have shown that HNE-2 can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HNE-2 has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects
HNE-2 has been shown to possess various biochemical and physiological effects. Studies have shown that HNE-2 can induce oxidative stress in cancer cells, leading to the activation of the p53 pathway. HNE-2 has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 and lipoxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of HNE-2 is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of cancer therapies. However, one of the limitations of HNE-2 is its potential toxicity. Further research is needed to determine the optimal dosage and administration of HNE-2 to minimize its toxicity.
Direcciones Futuras
There are several future directions for research on HNE-2. One potential direction is the development of HNE-2-based cancer therapies. Another potential direction is the investigation of the potential applications of HNE-2 in other fields, such as cardiovascular disease and neurodegenerative disorders. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Conclusion
In conclusion, HNE-2 is a promising compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The synthesis of HNE-2 has been optimized to produce high yields, making it a viable option for large-scale production. HNE-2 has been shown to possess various biochemical and physiological effects, making it a promising candidate for further research. Further research is needed to fully understand the potential of HNE-2 and its applications in various fields.
Métodos De Síntesis
The synthesis of HNE-2 involves the reaction of linoleic acid with N-ethylmaleimide and sodium borohydride. The resulting product is then reacted with N-ethylmaleimide and 2-aminoethanethiol to produce HNE-2. This process has been optimized to produce high yields of HNE-2, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
HNE-2 has been shown to possess various biological activities, making it a promising candidate for research in various fields. One of the primary applications of HNE-2 is in cancer research. Studies have shown that HNE-2 can inhibit the growth of cancer cells, making it a potential candidate for the development of cancer therapies.
Propiedades
Número CAS |
112614-14-9 |
|---|---|
Nombre del producto |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
Fórmula molecular |
C16H28N2O2S2 |
Peso molecular |
344.5 g/mol |
Nombre IUPAC |
(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide |
InChI |
InChI=1S/C16H28N2O2S2/c1-3-5-7-9-15(19)17-11-13-21-22-14-12-18-16(20)10-8-6-4-2/h7-10H,3-6,11-14H2,1-2H3,(H,17,19)(H,18,20)/b9-7+,10-8+ |
Clave InChI |
HDSNHLKSQJFDSY-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C=C/C(=O)NCCSSCCNC(=O)/C=C/CCC |
SMILES |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
SMILES canónico |
CCCC=CC(=O)NCCSSCCNC(=O)C=CCCC |
Sinónimos |
BHAED bis(2-(2-hexenoylamino)ethyl) disulfide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



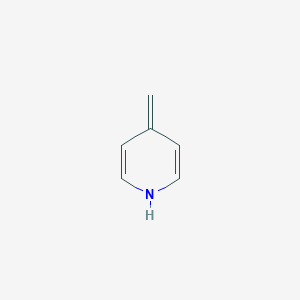

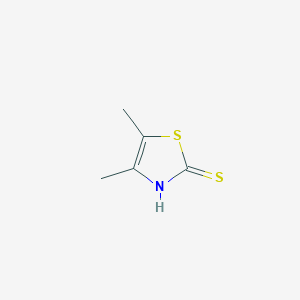
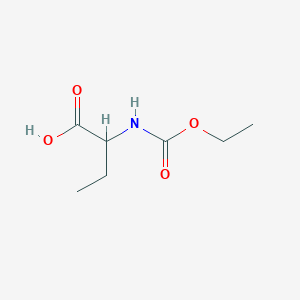
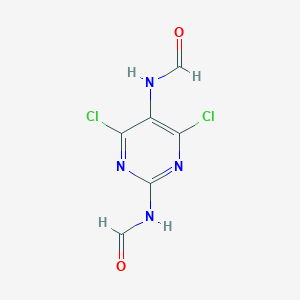
![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)



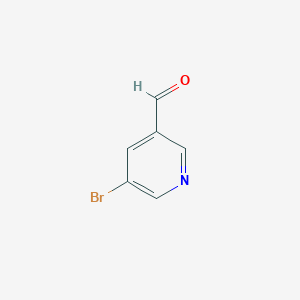

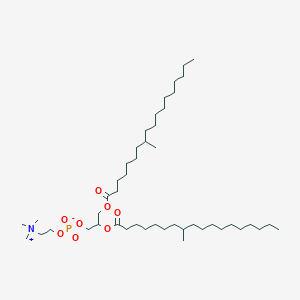
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)